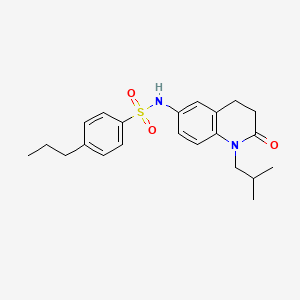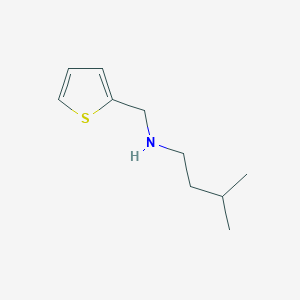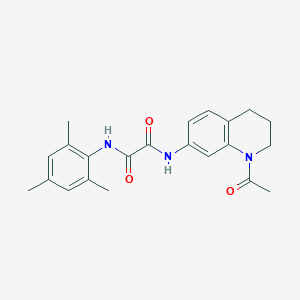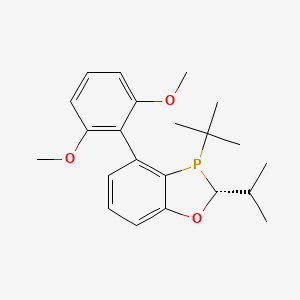
(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan, or (2R)-IPTB-DPO, is a phosphaindan compound that has been used in a range of scientific research applications. It is a synthetic molecule that is composed of a phosphaindan core structure and two isopropyl, tert-butyl and 2,6-dimethoxyphenyl substituents. This compound has been studied for its potential use in a variety of biochemical and physiological processes, and has been found to have a number of advantages and limitations when used in laboratory experiments.
Scientific Research Applications
Crystal Structures and Conformations
One study explored the crystal structures of alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates with varying alkyl groups (methyl, ethyl, isopropyl, or tert-butyl). These compounds exhibit a common conformation characterized by a tetrahedral phosphorus atom and an sp2 hybridized ylidic carbon atom. This study highlights the influence of intramolecular interactions on the preferred conformation of these compounds, which could be relevant for the design of new materials or molecular structures (Castañeda et al., 2001).
Polymerization Catalysts
Another research focus is the polymerization of propene using nickel diimine compounds with various substituents, including isopropyl and tert-butyl. These compounds act as catalysts, affecting the microstructure of polypropylene. This study indicates how the steric environment around the nickel center influences the polymerization process and the properties of the resulting polymers (Pappalardo et al., 2000).
Electronic Structure and Conductivity
Research on single-component conductors has shown that bulky substituents like tert-butyl and isopropyl can impact the solid-state structures and charge mobility of organic semiconductors. This work demonstrates that such substituents, despite traditionally being avoided in molecular metals, can influence electronic properties significantly, offering insights into material design for electronic applications (Filatre-Furcate et al., 2016).
Synthesis of Enantiopure Compounds
A study on enantiopure phospha[1]ferrocenophanes with substituents including phenyl, isopropyl, or tert-butyl at the bridging phosphorus atom highlights the synthesis of compounds with specific chiral properties. These compounds exhibit unusual nuclear spin-spin coupling, offering potential applications in asymmetric synthesis and chiral molecular recognition (Sadeh et al., 2018).
Antioxidant Capacity Enhancement
Laccase-mediated oxidation of 2,6-dimethoxyphenol, aimed at enhancing its antioxidant capacity, produced dimers with significantly higher antioxidant activities. This research suggests potential applications in developing bioactive compounds with improved health benefits (Adelakun et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The presence of the tert-butyl group and the 2,6-dimethoxyphenyl group may contribute to its reactivity and interactions with its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation, pain, cardiac function, and cancer .
Pharmacokinetics
The presence of the tert-butyl group and the 2,6-dimethoxyphenyl group may influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been known to exhibit various physiological effects, including anti-inflammatory, analgesic, cardiotonic, and anticancer activities .
properties
IUPAC Name |
(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3/t21-,26?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUPKIFOTAYCAC-OSMGYRLQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


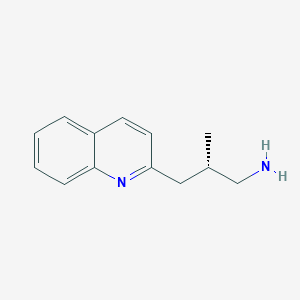
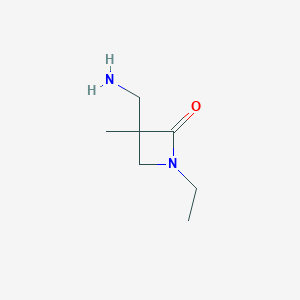

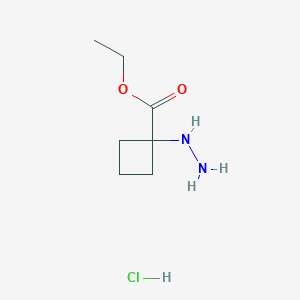

![1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B2526080.png)
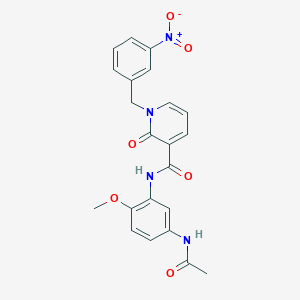
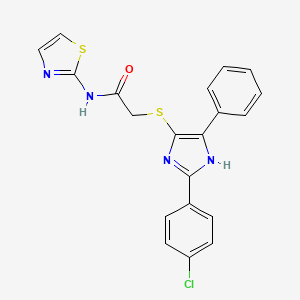
![N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide](/img/structure/B2526086.png)
![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]prop-2-enamide](/img/structure/B2526091.png)
